Cas no 1806924-06-0 (3-Amino-5-chloropyridine-4-acetonitrile)

3-Amino-5-chloropyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-chloropyridine-4-acetonitrile
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- Inchi: 1S/C7H6ClN3/c8-6-3-11-4-7(10)5(6)1-2-9/h3-4H,1,10H2
- InChI Key: CBFKZTVUSVWADC-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=C1CC#N)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 62.7
- XLogP3: 0.5
3-Amino-5-chloropyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015979-250mg |
3-Amino-5-chloropyridine-4-acetonitrile |
1806924-06-0 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029015979-1g |
3-Amino-5-chloropyridine-4-acetonitrile |
1806924-06-0 | 95% | 1g |
$2,837.10 | 2022-03-31 |
3-Amino-5-chloropyridine-4-acetonitrile Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 3-Amino-5-chloropyridine-4-acetonitrile
Introduction to 3-Amino-5-chloropyridine-4-acetonitrile (CAS No. 1806924-06-0) and Its Emerging Applications in Chemical Biology
3-Amino-5-chloropyridine-4-acetonitrile (CAS No. 1806924-06-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential applications in drug discovery and material science. This compound, featuring both amino and chloropyridine moieties, serves as a crucial intermediate in synthesizing various pharmacologically active molecules. Its unique chemical properties make it an attractive candidate for further exploration in medicinal chemistry and biotechnology.
The structure of 3-amino-5-chloropyridine-4-acetonitrile consists of a pyridine ring substituted with an amino group at the 3-position, a chloro group at the 5-position, and an acetonitrile moiety at the 4-position. This arrangement imparts distinct reactivity, enabling it to participate in multiple chemical transformations such as nucleophilic substitution, condensation reactions, and metal-catalyzed coupling reactions. These characteristics make it a valuable building block for constructing complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-amino-5-chloropyridine-4-acetonitrile. Its scaffold is reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule could exhibit desirable biological activities. For instance, studies have shown that pyridine-based compounds often exhibit antimicrobial, antiviral, and anticancer properties. The presence of both amino and chloro groups provides additional handles for functionalization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
One of the most compelling aspects of 3-amino-5-chloropyridine-4-acetonitrile is its role as a precursor in the synthesis of kinase inhibitors, which are among the most widely studied therapeutic agents today. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these disorders. The pyridine core of 3-amino-5-chloropyridine-4-acetonitrile is well-suited for this purpose, as it can be readily modified to interact with the active sites of kinases.
Recent advances in computational chemistry have further enhanced the utility of 3-amino-5-chloropyridine-4-acetonitrile. Molecular modeling techniques allow researchers to predict how different derivatives of this compound might bind to biological targets with high precision. This approach has accelerated the discovery process by enabling virtual screening of large libraries of potential drug candidates before conducting expensive wet-lab experiments. Such computational methods are particularly valuable when dealing with complex biological systems where experimental trials can be time-consuming and resource-intensive.
The synthetic versatility of 3-amino-5-chloropyridine-4-acetonitrile also makes it a valuable tool for material scientists. Pyridine-based compounds are known for their ability to form coordination complexes with metals, which has applications in catalysis, sensing, and nanotechnology. For example, metal complexes derived from this compound have been explored as catalysts for organic transformations or as components in luminescent materials. The versatility of its functional groups allows for diverse modifications, enabling researchers to tailor its properties for specific applications.
In addition to its pharmaceutical applications, 3-amino-5-chloropyridine-4-acetonitrile has shown promise in the development of bioconjugates and proteomics tools. The amino group can be used to link this compound to other biomolecules such as peptides or antibodies, creating probes for diagnostic purposes or therapeutic agents with enhanced targeting capabilities. Similarly, its chloro group can serve as a site for post-synthetic modifications, allowing for further functionalization to suit particular research needs.
The regulatory landscape surrounding the use of 3-amino-5-chloropyridine-4-acetonitrile is another important consideration. While this compound itself may not be classified as a controlled substance or hazardous material under current regulations, researchers must adhere to good laboratory practices (GLP) when handling it due to its reactivity and potential toxicity profile. Proper storage conditions and handling procedures are essential to ensure safety and compliance with industry standards.
Looking ahead, 3-amino-5-chloropyridine-4-acetonitrile is poised to play an increasingly significant role in drug discovery and materials science due to its structural versatility and functional properties. As research continues to uncover new applications for this compound, its importance will likely grow, driving further innovation in synthetic chemistry and biotechnology.
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